molecular formula C18H16O6 B11052222 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one

7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one

Cat. No.: B11052222
M. Wt: 328.3 g/mol
InChI Key: DLZIUZKXRJTQMV-UHFFFAOYSA-N
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Description

7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE is a polymethoxyflavonoid, a class of naturally occurring flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. These compounds are primarily found in the Citrus genus, particularly in the peel of sweet oranges and mandarins . Polymethoxyflavonoids have garnered significant interest due to their strong inhibitory activity against various cancer cell proliferations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polymethoxyflavonoids, including 7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE, typically involves multiple steps. These steps include cleavage of the glycosidic bond, dehydrogenation, selective methylation, bromination, nucleophilic aromatic substitution, O-prenylation, Claisen–Schmidt aldol condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production methods for polymethoxyflavonoids are not extensively documented. the synthesis often starts from abundant and inexpensive natural flavonoids such as hesperidin and naringin . These natural flavonoids undergo various chemical transformations to yield the desired polymethoxyflavonoid compounds.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE has several scientific research applications, including:

Mechanism of Action

The mechanism by which 7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE exerts its effects involves the inhibition of cancer cell proliferation. This compound likely interacts with specific molecular targets and pathways involved in cell cycle regulation and apoptosis . Further research is needed to fully elucidate the exact molecular targets and pathways.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C18H16O6/c1-20-11-3-4-12-13(8-17(19)24-14(12)7-11)10-5-15(21-2)18-16(6-10)22-9-23-18/h3-7,13H,8-9H2,1-2H3

InChI Key

DLZIUZKXRJTQMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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